molecular formula C15H19NO2S3 B2376452 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1448053-66-4

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2376452
CAS No.: 1448053-66-4
M. Wt: 341.5
InChI Key: LFYNTVKHEDCGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is a piperidine-based compound featuring two distinct heterocyclic substituents: a 5-ethylthiophen-2-yl sulfonyl group at position 1 and a thiophen-3-yl group at position 4 of the piperidine ring (Figure 1). The thiophen-3-yl substituent contributes to aromatic interactions in biological systems, which may enhance receptor binding affinity.

Properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-thiophen-3-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S3/c1-2-14-3-4-15(20-14)21(17,18)16-8-5-12(6-9-16)13-7-10-19-11-13/h3-4,7,10-12H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYNTVKHEDCGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Thiophene Groups: Thiophene groups can be introduced via a substitution reaction using thiophene derivatives and suitable catalysts.

    Sulfonylation: The ethylthiophene group can be sulfonylated using reagents like sulfonyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene rings, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiol derivatives.

Scientific Research Applications

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name R1 (Sulfonyl Group) R2 (Piperidine Substituent) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Ethylthiophen-2-yl Thiophen-3-yl C₁₅H₁₇NO₂S₃ 339 Ethyl group enhances lipophilicity; thiophen-3-yl may influence receptor binding .
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine () 5-Ethylthiophen-2-yl 6-Methoxy-triazolo[4,3-b]pyridazin-3-yl C₁₇H₂₁N₅O₃S₂ 407.51 Triazolopyridazine group improves metabolic stability and bioavailability .
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine (RF3, ) Thiophen-2-ylacetyl 3-Thiophen-2-yl-oxadiazol-5-yl C₁₇H₁₇N₃O₂S₂ 391 Oxadiazole moiety enhances hydrogen bonding; acetyl group reduces steric hindrance .
1-[(1,5-Dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperidine () 4-Methylphenyl 1,5-Dimethylpyrazol-3-yl carbonyl C₁₈H₂₃N₃O₃S 361 Pyrazole carbonyl increases rigidity; methylphenyl sulfonyl improves solubility .

Key Comparative Insights

Electronic Effects

  • The ethyl group on the thiophene ring enhances lipophilicity compared to unsubstituted thiophene analogs, possibly improving blood-brain barrier penetration .

Pharmacological Implications

  • AMPA Receptor Modulation : The sulfonamide group in the target compound aligns with biarylpropylsulfonamide AMPA modulators (e.g., LY404187), but the ethylthiophene moiety may confer unique selectivity profiles .
  • Histamine H3 Antagonism : Piperidine derivatives with aromatic sulfonyl groups (e.g., ) are established H3 antagonists. The thiophen-3-yl group in the target compound could optimize binding to histaminergic receptors .

Biological Activity

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes thiophene rings and a piperidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C14H17N1O2S2
Molecular Weight 303.42 g/mol
CAS Number Not specified in the search results

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in signaling pathways. The sulfonyl group may enhance the compound's reactivity and binding affinity to target sites, facilitating its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Thiophene-containing compounds have been investigated for their anti-inflammatory properties. Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines and enzymes, potentially making them useful in treating inflammatory diseases.

Enzyme Inhibition

The compound is also being studied for its ability to inhibit specific enzymes. For example, it may act on calcium channels or other relevant targets involved in cellular signaling pathways, which could lead to therapeutic applications in cardiovascular diseases or neurological disorders.

Research Findings and Case Studies

Research into the biological activity of this compound is still emerging. However, several studies have provided insights into its potential applications:

  • Antimicrobial Activity Study : A series of thiophene derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the thiophene ring significantly influenced antibacterial efficacy.
  • Anti-inflammatory Mechanism Investigation : A study explored the effects of thiophene derivatives on inflammatory markers in vitro. The findings suggested a reduction in cytokine levels, indicating potential for development as anti-inflammatory agents.
  • Calcium Channel Blockade Assessment : In a pharmacological evaluation, compounds similar to this compound demonstrated inhibitory effects on T-type calcium channels, which are implicated in various pathophysiological conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.